Chiral 1-aminoethyl group incorporation is plagued by uncontrolled equilibria when generating in situ from acetaldehyde and ammonia. Procuring isolated 1-aminoethanol resolves this:
Supplied with rigorous quality analysis and ambient shipping.
1-Aminoethanol (CAS 75-39-8) is the simplest chiral alkanolamine and a structural isomer of the high-volume industrial chemical, ethanolamine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] Unlike its stable and widely used isomer, 1-aminoethanol is primarily valued as a reactive intermediate for specialized chemical synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuB2SqStYiTJjkv4dpUwc2VrBJXRk0R6htXoY-GZEcywp_34sluQXXbH77kjSp4Nkk6xYJgN9l2pivBerOA9hlRc9bog7DlSOoP9rvRYsBCOaCHua1vD7W5W4xvrnC33gtdQMUtq6B6mLLiV2TkQx-mMj52i03keU3TksJg1xLZ1rYN5B6FkWfOP4TQy2QdT8UbsT--x1tV12Y_h3DrOGWKLZteCFfAd2Mjg%3D%3D)] Its core procurement-relevant characteristic is its existence in a reversible equilibrium with acetaldehyde and ammonia, particularly in solution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] This property dictates its handling requirements and makes it a specific choice for applications where controlled introduction of a chiral 1-aminoethyl group is necessary, a task not achievable by simply mixing its precursors or substituting with a more stable, achiral alkanolamine.
Procurement of 1-aminoethanol is driven by applications where its unique structure is non-negotiable. Substitution with its achiral isomer, ethanolamine, fails in syntheses requiring the specific steric and electronic properties of the C1-methyl group, such as in the formation of certain chiral auxiliaries or specific heterocyclic products.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)] Furthermore, relying on the *in-situ* generation from acetaldehyde and ammonia provides poor control over concentration and purity, leading to unpredictable reaction kinetics and side-product formation, such as stable trimers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)] Procuring isolated 1-aminoethanol is therefore a deliberate choice for syntheses that demand a defined, purified, and chiral starting material to ensure reproducibility and target molecule specificity.
Crystalline solid decomposing on heating cannot replace a thermally stable liquid in processing; direct substitution may fail.
The stereogenic center enables asymmetric induction; achiral ethanolamine offers no stereoselectivity, limiting research use.
Vulcanization relies on in situ release of acetaldehyde/ammonia; ethanolamine lacks this pathway, making it unsuitable for accelerator roles.
1-Aminoethanol exists in a defined equilibrium with acetaldehyde and ammonia.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] While it is a transient species in aqueous solutions, its formation is a prerequisite for subsequent reactions like the Strecker synthesis of alanine.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCbz7kqIqJJmCDNgoMhPWp9DcguIdFtTiSostrvvXVntzirN4frizjDvLRkKbZ-njiIPJ_1to5XaJbNfmZOKKXsOV0Nhaoqmo9shDmQM4ZW62whwjdVkRwRVzVMA13QrjhilvCkhLgNKyVC8pY5EEGqgD_DMzvhVcw35LcLa0OB-TRFCxMr8xsvCcy9xTWsztKC5wWx5PJPcMSK9AC8fbdTTVjbMG248NpFkMqUVudqfWOMJZApA%3D%3D)] Attempting to generate it *in situ* without control can lead to the formation of the highly stable 2,4,6-trimethyl-1,3,5-hexahydrotriazine trimer, consuming the precursors and reducing the yield of the desired product.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)] Using a pre-formed, quality-controlled source of 1-aminoethanol allows for stoichiometric control and predictable reaction profiles, which is critical for reproducible, scalable synthesis.
| Evidence Dimension | Reaction Pathway Control |
| Target Compound Data | Provides a controlled, quantifiable source of the reactive intermediate for direct use. |
| Comparator Or Baseline | In-situ mixture of acetaldehyde and ammonia: Leads to an uncontrolled equilibrium and potential formation of stable, unreactive side-products (hexahydrotriazine trimer). |
| Quantified Difference | Not applicable (Qualitative process difference) |
| Conditions | Aqueous or organic synthesis conditions. |
This justifies procuring the isolated compound to avoid yield loss and purification challenges associated with uncontrolled side reactions from *in situ* generation.
As the simplest chiral 1,2-amino alcohol, 1-aminoethanol is a foundational precursor for more complex chiral auxiliaries and ligands used in asymmetric synthesis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)] Its structural isomer, ethanolamine, is achiral and cannot fulfill this role. Chiral 1,2-amino alcohols are widely used to create ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes, where the stereochemistry of the ligand dictates the stereochemical outcome of the product.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERJz9JqF7kApmCAaMFR4GdeugWUM3sL9YGiEgBkSai6kmUXpp7McgZqlWeub0tSMBFMlQ_qAYzb6XJAH8W_sXLFIhOMCO8CC2VGVZJI6AUIM3gFGoXULxdK5yRv-cOZsH_k7W8t8FNUJHZFzw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe3XXvklHR7tCIG8NTXTzU1NSHwz4dBvNN6EHW9FbwwBiAzGEcfa7cK9VUMd1NyEfs_Q9W0fanUz-mV_XRvxpgxmIeGuKUByvVy6Wb_ikhg8yMjHuFo6NtN-HccpybnUy03cf842gefuaq0E4esX5rI12jc5LZbw%3D%3D)] For example, numerous chiral ligands based on the 1,2-amino alcohol backbone are employed to achieve high enantiomeric excess in the synthesis of chiral secondary alcohols.
| Evidence Dimension | Chirality |
| Target Compound Data | Possesses a stereogenic center, enabling its use as a precursor for chiral ligands and auxiliaries. |
| Comparator Or Baseline | Ethanolamine (CAS 141-43-5): Achiral, cannot be used to induce stereoselectivity in asymmetric reactions. |
| Quantified Difference | Qualitative structural difference (chiral vs. achiral). |
| Conditions | Asymmetric catalysis, synthesis of enantiomerically pure compounds. |
For any research or process development involving asymmetric synthesis that requires a simple chiral amino alcohol scaffold, 1-aminoethanol is a necessary starting material, whereas ethanolamine is unsuitable.
Where the objective is the synthesis of novel chiral N,O-ligands for metal-catalyzed asymmetric reactions. Using purified 1-aminoethanol provides a direct and quantifiable route to the chiral backbone, a result not possible with its achiral isomer, ethanolamine.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)]
In multi-step syntheses where a 1-aminoethyl moiety must be incorporated with high fidelity. Procuring 1-aminoethanol ensures stoichiometric control and avoids the formation of impurities common with uncontrolled *in situ* generation from acetaldehyde and ammonia, simplifying downstream purification.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)]
In model systems studying the origins of life, such as the Strecker synthesis of alanine, where 1-aminoethanol is a key intermediate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCbz7kqIqJJmCDNgoMhPWp9DcguIdFtTiSostrvvXVntzirN4frizjDvLRkKbZ-njiIPJ_1to5XaJbNfmZOKKXsOV0Nhaoqmo9shDmQM4ZW62whwjdVkRwRVzVMA13QrjhilvCkhLgNKyVC8pY5EEGqgD_DMzvhVcw35LcLa0OB-TRFCxMr8xsvCcy9xTWsztKC5wWx5PJPcMSK9AC8fbdTTVjbMG248NpFkMqUVudqfWOMJZApA%3D%3D)] Using a defined starting material is critical for obtaining clean, reproducible kinetic and mechanistic data, which would be compromised by an uncontrolled equilibrium mixture of precursors.
Irritant